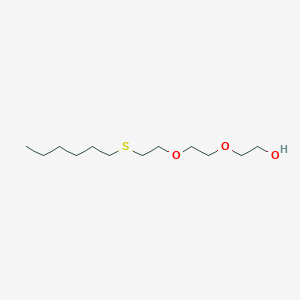
Triethylene glycol, monothio, S-hexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylene glycol, monothio, S-hexyl is a chemical compound with the molecular formula C₁₂H₂₆O₃S and a molecular weight of 250.398 g/mol This compound is a derivative of triethylene glycol, where one of the oxygen atoms is replaced by a sulfur atom, and an S-hexyl group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triethylene glycol, monothio, S-hexyl typically involves the reaction of triethylene glycol with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of the oxygen atom with a sulfur atom. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol, monothio, S-hexyl undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The S-hexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Triethylene glycol, monothio, S-hexyl has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of triethylene glycol, monothio, S-hexyl involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Triethylene glycol: A similar compound with the molecular formula , where all oxygen atoms are retained.
Diethylene glycol: Another glycol with the molecular formula , having two ethylene glycol units.
Polyethylene glycol: A polymeric form with varying molecular weights, used in various industrial and pharmaceutical applications.
Uniqueness: Triethylene glycol, monothio, S-hexyl is unique due to the presence of the sulfur atom and the S-hexyl group, which impart distinct chemical and physical properties.
Properties
CAS No. |
87385-54-4 |
|---|---|
Molecular Formula |
C12H26O3S |
Molecular Weight |
250.40 g/mol |
IUPAC Name |
2-[2-(2-hexylsulfanylethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C12H26O3S/c1-2-3-4-5-11-16-12-10-15-9-8-14-7-6-13/h13H,2-12H2,1H3 |
InChI Key |
WRKMHGBLFGTHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















